(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide is a complex organic compound that features a furan ring substituted with a 2-chloro-4-nitrophenyl group, a cyano group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide typically involves multiple steps. One common method starts with the chlorination of N’-(4-nitrophenyl)furan-2-carbohydrazide to produce N-(4-nitrophenyl)furan-2-carbohydrazonoyl chloride. This intermediate is then reacted with acetylacetone in the presence of sodium ethoxide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The furan ring and cyano group may also play roles in its biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)furan-2-carbohydrazonoyl chloride: An intermediate in the synthesis of the target compound.
Furan derivatives: Compounds with similar furan rings but different substituents.
Uniqueness
3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyano group and the phenylethyl group distinguishes it from other furan derivatives, potentially leading to unique applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C22H16ClN3O4 |
---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide |
InChI |
InChI=1S/C22H16ClN3O4/c23-20-13-17(26(28)29)6-8-19(20)21-9-7-18(30-21)12-16(14-24)22(27)25-11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,25,27)/b16-12+ |
InChI Key |
XGBWPXSERDPRQX-FOWTUZBSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.